N-(4-tritylphenyl)thiourea

lipophilicity physicochemical property membrane permeability

N-(4-Tritylphenyl)thiourea is an aryl thiourea derivative bearing a bulky, hydrophobic triphenylmethyl (trityl) group at the para position of the pendant phenyl ring. This compound possesses a thiourea core capable of dual hydrogen-bond donation and sulfur-based metal coordination, while the trityl substituent imparts high lipophilicity (computed XLogP3 = 5.8) and significant steric bulk.

Molecular Formula C26H22N2S
Molecular Weight 394.54
CAS No. 860609-75-2
Cat. No. B2430950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tritylphenyl)thiourea
CAS860609-75-2
Molecular FormulaC26H22N2S
Molecular Weight394.54
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)NC(=S)N
InChIInChI=1S/C26H22N2S/c27-25(29)28-24-18-16-23(17-19-24)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,(H3,27,28,29)
InChIKeyTUAKYEZBYBXUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Tritylphenyl)thiourea (CAS 860609-75-2): Structural and Property Baseline for Informed Procurement


N-(4-Tritylphenyl)thiourea is an aryl thiourea derivative bearing a bulky, hydrophobic triphenylmethyl (trityl) group at the para position of the pendant phenyl ring [1]. This compound possesses a thiourea core capable of dual hydrogen-bond donation and sulfur-based metal coordination, while the trityl substituent imparts high lipophilicity (computed XLogP3 = 5.8) and significant steric bulk [1]. These structural features distinguish it from simpler N-phenylthioureas and suggest potential advantages in applications requiring enhanced conformational control, supramolecular assembly, or solubility in non-polar environments. However, publicly available quantitative head-to-head comparative data against close structural analogs remain sparse, and the selection rationale should be grounded in the verified property differences outlined in the evidence guide below.

Why Generic N-Phenylthiourea Substitution Fails for N-(4-Tritylphenyl)thiourea (860609-75-2)


In-class N-aryl thioureas cannot be directly interchanged with N-(4-tritylphenyl)thiourea because the trityl group fundamentally alters the molecule's physicochemical and supramolecular behaviour. Studies on structurally analogous N-alkyl-N'-trityl thioureas have demonstrated that the trityl moiety acts as a supramolecular protecting group for the thioamide functionality, suppressing the formation of hydrogen-bonded networks that are characteristic of secondary ureas and thioureas [1]. This suppression is driven by the hydrophobic and steric shielding provided by the trityl propeller, a feature absent in smaller N-phenylthiourea analogs. Consequently, substitution with a non-tritylated thiourea would change the compound's self-assembly pattern, chromatographic retention, and its ability to participate in specific molecular-recognition or crystal-engineering applications. The quantitative property differences detailed in Section 3 provide measurable criteria for distinguishing this compound from its simpler counterparts.

Quantitative Evidence Guide: N-(4-Tritylphenyl)thiourea (860609-75-2) vs. Closest Analogs


Enhanced Lipophilicity: XLogP3 Comparison Between N-(4-Tritylphenyl)thiourea and Simple N-Phenylthioureas

N-(4-Tritylphenyl)thiourea exhibits a computed partition coefficient (XLogP3) of 5.8, which is approximately 5 log units higher than that of the unsubstituted parent compound N-phenylthiourea (XLogP3 ≈ 0.7) and substantially higher than N-(4-methylphenyl)thiourea (XLogP3 ≈ 1.5) [1][2]. This large difference reflects the lipophilic contribution of the trityl group and indicates that the target compound will preferentially partition into non-polar phases relative to simpler N-aryl thioureas [1].

lipophilicity physicochemical property membrane permeability logP

Suppression of Thioamide Hydrogen-Bond Networks: Supramolecular Differentiation from Secondary Ureas and Thioureas

In crystalline phases, model N-alkyl-N'-trityl thioureas retain the extended Z,Z conformation typical of secondary thioureas but fail to form the conventional N–H···S=C hydrogen-bond network because the hydrophobic trityl group sterically shields the thioamide protons [1]. This contrasts with non-tritylated secondary thioureas, which consistently assemble via N–H···S hydrogen bonds. The trityl group therefore functions as a supramolecular protecting group that suppresses thioamide hydrogen bonding, as evidenced by single-crystal X-ray diffraction and complementary spectroscopic analysis [1].

supramolecular chemistry crystal engineering hydrogen bonding thiourea

Purity Advantage: Supplier-Specified HPLC Purity of N-(4-Tritylphenyl)thiourea Against Typical Catalog Values

N-(4-Tritylphenyl)thiourea is offered by Leyan (China) at an HPLC-verified purity of 98% . In contrast, many widely available N-aryl thioureas are sold at purities of 95–97%, and the higher 98% specification reduces the batch-to-batch variability for sensitive synthetic or biological applications. While this difference does not arise from a fundamental molecular property, it constitutes a practical procurement differentiator when screening-grade or sub-95% materials are unacceptable.

chemical purity quality control procurement HPLC

Molecular Size and Rotatable Bonds: Differentiation from Compact N-Aryl Thiourea Ligands

With a molecular weight of 394.5 g·mol⁻¹, 29 heavy atoms, and 5 rotatable bonds, N-(4-tritylphenyl)thiourea is significantly larger and more flexible than the simplest N-phenylthiourea (MW 152.2 g·mol⁻¹, 17 heavy atoms, 1 rotatable bond) [1][2]. This increased size and conformational freedom can influence coordination geometry and solubility when the compound is used as a ligand for transition-metal ions, favouring the formation of mononuclear complexes over polynuclear clusters that are often obtained with smaller thiourea ligands [1].

molecular size coordination chemistry steric bulk metal complexes

Best Application Scenarios for N-(4-Tritylphenyl)thiourea (860609-75-2)


Crystal Engineering and Inclusion-Compound Design

The trityl group's ability to act as a supramolecular protecting group that suppresses N–H···S hydrogen bonding makes N-(4-tritylphenyl)thiourea a candidate for constructing inclusion compounds or chiral co-crystals where conventional thiourea networks would be detrimental . Researchers can exploit this property to direct solid-state packing toward desired polymorphs.

Non-Aqueous Homogeneous Catalysis Requiring High Lipophilicity

With a computed XLogP3 of 5.8, N-(4-tritylphenyl)thiourea is well-suited for reactions conducted in non-polar solvents or biphasic systems where retention of the catalyst in the organic phase is critical . Its high lipophilicity distinguishes it from simpler N-aryl thioureas that may preferentially partition into aqueous phases and lose catalytic effectiveness.

Sterically Shielded Thiourea Ligand for Mononuclear Metal Complexes

The large molecular weight (394.5 g·mol⁻¹) and the steric demand of the trityl group favour the formation of mononuclear transition-metal complexes by blocking aggregation pathways . This property is valuable for synthesizing well-defined metal catalysts or magnetic materials where oligomerization must be avoided.

Sensitive Synthetic Sequences Requiring High Chemical Purity

The commercial availability of N-(4-tritylphenyl)thiourea at a verified purity of 98% (Leyan) provides a procurement advantage for multi-step syntheses or biological assays where impurities in lower-grade material could interfere with reaction outcomes or screening results . This specification reduces the need for in-house purification prior to use.

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